molecular formula C10H10FNO B15233426 7-Ethoxy-4-fluoro-1H-indole

7-Ethoxy-4-fluoro-1H-indole

Cat. No.: B15233426
M. Wt: 179.19 g/mol
InChI Key: BKNQBSLBEFXJRY-UHFFFAOYSA-N
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Description

7-Ethoxy-4-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of an ethoxy group at the 7th position and a fluorine atom at the 4th position on the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry, pharmaceuticals, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-fluoro-1H-indole typically involves the introduction of the ethoxy and fluoro substituents onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes substitution reactions with ethoxy and fluoro reagents under controlled conditions. For example, the reaction of 7-bromo-4-fluoroindole with sodium ethoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-fluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

7-Ethoxy-4-fluoro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: This combination of substituents may enhance its effectiveness in specific research and industrial contexts .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

7-ethoxy-4-fluoro-1H-indole

InChI

InChI=1S/C10H10FNO/c1-2-13-9-4-3-8(11)7-5-6-12-10(7)9/h3-6,12H,2H2,1H3

InChI Key

BKNQBSLBEFXJRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)F)C=CN2

Origin of Product

United States

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